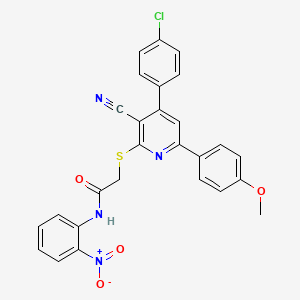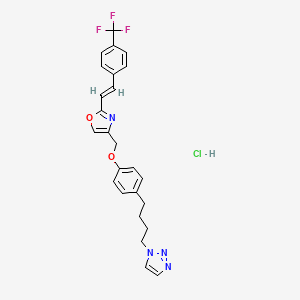
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a trifluoromethyl-styryl moiety. These structural features contribute to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenoxy group, and the incorporation of the trifluoromethyl-styryl moiety. Commonly used reagents and catalysts in these reactions include azides, alkynes, and copper catalysts for the triazole formation, as well as various protecting groups and deprotection steps to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification steps such as crystallization, chromatography, and recrystallization would be essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine: The compound’s potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, make it a candidate for drug development and therapeutic research.
Industry: In industrial settings, the compound can be used in the development of new materials, coatings, or catalysts, leveraging its unique chemical properties.
作用機序
The mechanism of action of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring and trifluoromethyl-styryl moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. These interactions can result in inhibition or activation of enzymatic pathways, alteration of gene expression, or disruption of cellular processes, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Similar compounds to 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride include other triazole-containing molecules, phenoxy derivatives, and trifluoromethyl-styryl compounds. Examples include:
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- Trifluoromethyl-styryl derivatives
- Phenoxyalkyl triazoles
Uniqueness
What sets this compound apart is its combination of structural features, which confer unique chemical and biological properties. The presence of the triazole ring enhances its stability and ability to form specific interactions, while the trifluoromethyl-styryl moiety contributes to its lipophilicity and potential for crossing biological membranes. These characteristics make it a versatile and valuable compound for various scientific research applications.
特性
分子式 |
C25H24ClF3N4O2 |
|---|---|
分子量 |
504.9 g/mol |
IUPAC名 |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C25H23F3N4O2.ClH/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32;/h4-14,16,18H,1-3,15,17H2;1H/b13-8+; |
InChIキー |
PIGPEVMIFRYLDC-FNXZNAJJSA-N |
異性体SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F.Cl |
正規SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


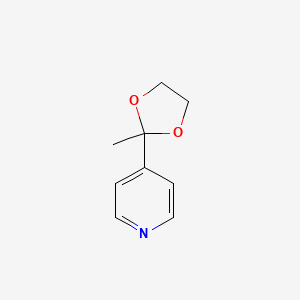

![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

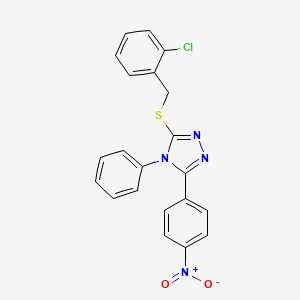
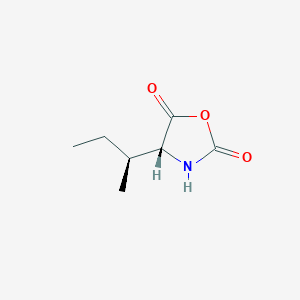


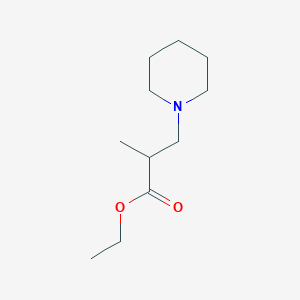
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)
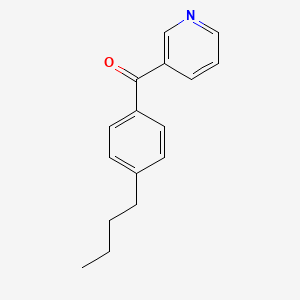
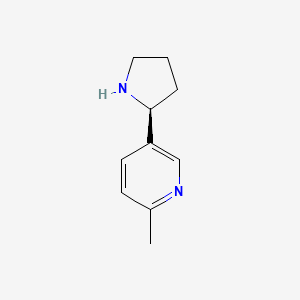
![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)
